molecular formula C7H5BrO B12062044 4-Bromobenz-2,3,5,6-d4-aldehyde

4-Bromobenz-2,3,5,6-d4-aldehyde

Cat. No.: B12062044
M. Wt: 189.04 g/mol
InChI Key: ZRYZBQLXDKPBDU-RHQRLBAQSA-N
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Description

4-Bromobenz-2,3,5,6-d4-aldehyde is a deuterated aromatic aldehyde featuring a bromine substituent at the para position of the benzene ring and four deuterium atoms at the 2, 3, 5, and 6 positions. This isotopic labeling distinguishes it from non-deuterated analogs, making it valuable in applications such as kinetic isotope effect studies, nuclear magnetic resonance (NMR) spectroscopy, and as a stable internal standard in mass spectrometry . Its molecular formula is C₇H₃D₄BrO, with a molecular weight of 211.03 g/mol (accounting for deuterium substitution). The compound’s primary use lies in synthetic organic chemistry, particularly in reactions where isotopic labeling is critical for mechanistic investigations .

Properties

Molecular Formula

C7H5BrO

Molecular Weight

189.04 g/mol

IUPAC Name

4-bromo-2,3,5,6-tetradeuteriobenzaldehyde

InChI

InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D

InChI Key

ZRYZBQLXDKPBDU-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Br)[2H]

Canonical SMILES

C1=CC(=CC=C1C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenz-2,3,5,6-d4-aldehyde typically involves the bromination of deuterated benzaldehyde. One common method is the selective oxidation of 4-Bromobenzyl alcohol using 2-Iodoxy-5-Methylbenzenesulfonic Acid as a catalyst and Oxone as the oxidizing agent . The reaction is carried out in acetonitrile at room temperature, followed by heating to 70°C.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenz-2,3,5,6-d4-aldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to 4-Bromobenzoic acid.

    Reduction: Formation of 4-Bromobenzyl alcohol.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions:

    Oxidation: Oxone and 2-Iodoxy-5-Methylbenzenesulfonic Acid in acetonitrile.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogen exchange using lithium halides in polar solvents.

Major Products:

    Oxidation: 4-Bromobenzoic acid.

    Reduction: 4-Bromobenzyl alcohol.

    Substitution: Various halogenated benzaldehydes.

Scientific Research Applications

4-Bromobenz-2,3,5,6-d4-aldehyde is widely used in scientific research due to its stable isotope labeling properties. Some key applications include:

Mechanism of Action

The mechanism of action of 4-Bromobenz-2,3,5,6-d4-aldehyde involves its interaction with various molecular targets depending on the specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of organic compounds. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the incorporation and transformation of the labeled atoms within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Bromobenz-2,3,5,6-d4-aldehyde with key analogs based on structural features, physicochemical properties, and applications:

Compound Name Molecular Formula CAS No. Substituents Key Applications Toxicity Data Availability
This compound C₇H₃D₄BrO 2708280-84-4 Br (para), D (2,3,5,6), aldehyde Isotopic labeling, mechanistic studies Limited
4-(Bromomethyl)benzaldehyde C₈H₇BrO 51359-78-5 Br (methyl), aldehyde Intermediate in organic synthesis Not thoroughly investigated
4-Bromo-2-hydroxy-6-methylbenzaldehyde C₈H₇BrO₂ 90-59-5 Br (para), OH (ortho), CH₃ (meta) Pharmaceutical intermediates Available (limited)
3,5-Dibromo-2-hydroxybenzaldehyde C₇H₄Br₂O₂ 199177-26-9 Br (meta), OH (ortho) Antimicrobial agent synthesis Well-documented

Key Observations:

Isotopic vs. Non-Deuterated Analogs: The deuterated version exhibits a ~5% increase in molecular weight compared to non-deuterated 4-bromobenzaldehyde (C₇H₅BrO, MW 185.02 g/mol). This difference is critical for mass spectrometry applications, where isotopic separation is required . Deuterium substitution reduces vibrational frequencies, enhancing stability in reactions involving C–H bond cleavage (kinetic isotope effect ~6–10) .

Functional Group Variations :

  • 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5) contains a brominated methyl group instead of a ring-substituted bromine. This structural difference increases its reactivity in alkylation reactions but reduces electronic effects on the aromatic ring compared to the para-bromo derivative .
  • Hydroxyl-substituted analogs (e.g., 4-Bromo-2-hydroxy-6-methylbenzaldehyde) exhibit higher polarity due to hydrogen bonding, leading to distinct solubility profiles (e.g., soluble in polar aprotic solvents like DMSO) .

In contrast, 3,5-Dibromo-2-hydroxybenzaldehyde has well-documented toxicity, including respiratory irritation and environmental persistence due to bromine content .

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